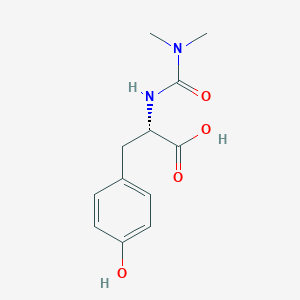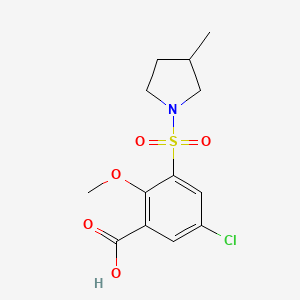![molecular formula C16H22N2O3 B7587076 4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid, also known as Cyclohexylcarbamic Acid 3-[(4-carboxyphenyl)Methyl]phenyl ester (CCMP), is a synthetic compound that has been widely studied for its potential therapeutic applications. CCMP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and belongs to the class of compounds known as fenamic acids.
作用机制
The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, CCMP may reduce inflammation and pain.
Biochemical and Physiological Effects:
CCMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CCMP has anti-inflammatory effects and reduces the formation of atherosclerotic plaques. CCMP has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
The advantages of using CCMP in lab experiments include its relative ease of synthesis and its potential therapeutic applications. However, there are also some limitations to using CCMP in lab experiments. For example, CCMP may have off-target effects that could complicate the interpretation of results. Additionally, the optimal dose of CCMP for different applications may need to be determined through further research.
未来方向
There are a number of future directions for research on CCMP. One potential direction is to further explore its anti-cancer properties and investigate its potential use as a cancer therapy. Another potential direction is to investigate the potential use of CCMP in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CCMP and to determine the optimal dose for different applications.
合成方法
CCMP can be synthesized by reacting ibuprofen with cyclohexyl isocyanate and 4-(chloromethyl)benzoic acid. The resulting product is then esterified with 4-carboxybenzyl alcohol to yield CCMP.
科学研究应用
CCMP has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and inflammation. In cancer research, CCMP has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular disease, CCMP has been shown to have anti-atherosclerotic effects and reduce inflammation. Inflammation is also a key target for CCMP, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-[(2-cyclopentylethylcarbamoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(20)14-7-5-13(6-8-14)11-18-16(21)17-10-9-12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBZAFZFCBOZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
